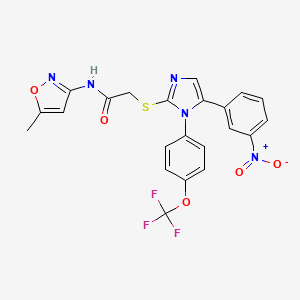

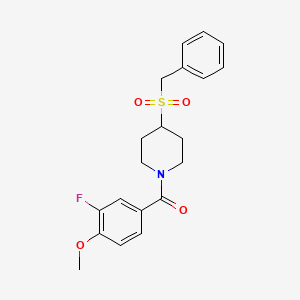

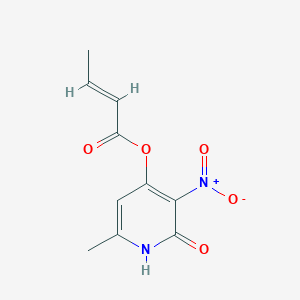

N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a complex organic molecule that is likely to be of interest in the field of organic chemistry due to its potential applications in catalysis and synthesis of heterocyclic compounds. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds, such as those described in the provided papers, often involves multi-step reactions that include the formation of intermediate products, which are then further reacted to obtain the desired final compound. For example, the paper titled "N-(1-Oxy-2-picolyl)oxalamic Acid as an Efficient Ligand for Copper-Catalyzed Amination of Aryl Iodides at Room Temperature" discusses the use of a related ligand, N-(1-Oxy-pyridin-2-ylmethyl)oxalamic acid, in the catalysis of amination reactions . This suggests that similar ligands, possibly including N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, could be synthesized through related methods and used in similar catalytic processes.

Molecular Structure Analysis

The molecular structure of N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would likely feature a pyridine ring, which is a common structural motif in many biologically active compounds and ligands used in catalysis. The presence of the tosyl group and the oxazinan ring suggests that the compound could have multiple reactive sites, which may be exploited in various chemical reactions. The structure of the compound would be expected to be confirmed by analytical techniques such as NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

While the specific chemical reactions of N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide are not detailed in the provided papers, the reactions of structurally related compounds can provide insights. For instance, the paper on N-1-Naphthyl-3-oxobutanamide discusses a variety of reactions leading to heterocyclic compounds . This suggests that the compound may also participate in reactions that lead to the formation of heterocyclic structures, potentially serving as a precursor for the synthesis of new organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide would be influenced by its functional groups and overall molecular structure. The presence of the pyridine ring and tosyl group could affect its solubility, boiling point, and melting point. The compound's reactivity would be influenced by the presence of the oxazinan ring and the oxalamide moiety, which could participate in various chemical reactions, including nucleophilic substitutions and addition reactions. The compound's stability, acidity, and basicity would also be key properties to consider in its analysis.

Aplicaciones Científicas De Investigación

Catalytic Applications

N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a related compound, has shown efficacy as a ligand in copper-catalyzed coupling reactions. It enables the coupling of (hetero)aryl halides with 1-alkynes, facilitating the formation of internal alkynes with great diversity (Chen et al., 2023).

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) was found effective as a promoter for Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides, demonstrating excellent chemoselectivity and tolerance of a wide range of functional groups (Bhunia et al., 2022).

Structural and Computational Chemistry

A study of conformational polymorphs of N,N'-bis(pyridin-3-ylmethyl)oxalamide revealed its crystallization in the monoclinic space group and the importance of hydrogen bonding in its molecular packing, as analyzed through Hirshfeld surfaces (Jotani et al., 2016).

Synthesis and Molecular Structure

Innovative synthesis methods have been developed for derivatives of oxalamides, including N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These methods provide a useful formula for the synthesis of both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Propiedades

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-15-5-7-17(8-6-15)30(27,28)24-10-3-11-29-18(24)14-23-20(26)19(25)22-13-16-4-2-9-21-12-16/h2,4-9,12,18H,3,10-11,13-14H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWVHDAGCZATDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(pyridin-3-ylmethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)

![1-[(2-Chloro-5-nitrophenyl)carbamoyl]ethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B3008124.png)

![N-[[4-(2,2-difluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B3008139.png)